methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate
Description
Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate is a cyanoacrylate ester derivative featuring a planar conjugated system. The compound’s structure includes:
- A methyl ester group at the terminal position.
- A cyano group at the α-position, enhancing electron-withdrawing properties.
- An (E)-configured double bond between the α and β carbons.
- A furan ring substituted at the 5-position with a 2,4,6-trichlorophenyl group, contributing steric bulk and electronic effects.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3/c1-21-15(20)8(7-19)4-10-2-3-13(22-10)14-11(17)5-9(16)6-12(14)18/h2-6H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRTSXDDLFQDA-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,4,6-trichlorophenyl furan and methyl cyanoacetate.
Reaction Conditions: The reaction involves a Knoevenagel condensation, where methyl cyanoacetate reacts with 2,4,6-trichlorophenyl furan in the presence of a base such as piperidine or pyridine.
Procedure: The reaction mixture is heated under reflux conditions, usually in a solvent like ethanol or methanol, for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Cyclization Reactions
The α,β-unsaturated ester moiety facilitates cyclization under basic or catalytic conditions:
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Thiazolidinone Formation : Reaction with ethyl 2-mercaptoacetate in the presence of potassium carbonate yields thiazolidinone derivatives. The 2,4,6-trichlorophenyl group enhances electrophilicity at the β-position, enabling nucleophilic attack by sulfur .
Example :Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate + Ethyl 2-mercaptoacetate → Thiazolidinone (73–76% yield) .
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Pyrazole Synthesis : Treatment with hydrazine derivatives under microwave irradiation leads to pyrazole formation via cyclocondensation. The nitrile group participates in ring closure .
Nucleophilic Additions
The electron-deficient double bond undergoes nucleophilic attacks:
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Thiol Additions : Reaction with thiols (e.g., 2-mercaptoethanol) forms sulfanylacetate derivatives. The reaction proceeds via Michael addition, favored by the electron-withdrawing cyano and ester groups .
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| Target compound | Ethyl 2-mercaptoacetate | Thiazolidinone | 76% |
| Target compound | Hydrazine hydrate | Pyrazole derivative | 69% |
Heterocycle Functionalization
The furan ring and trichlorophenyl group enable further functionalization:
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Cross-Coupling Reactions : Palladium-catalyzed coupling with aryl boronic acids modifies the trichlorophenyl substituent. The electron-deficient furan ring directs regioselectivity .
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Nitrile Transformations : The cyano group undergoes hydrolysis to carboxylic acids or reduction to amines under acidic or catalytic hydrogenation conditions, respectively .
Diels-Alder Reactions
The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions:
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Reaction with cyclopentadiene yields bicyclic adducts. The trichlorophenyl group increases dienophilicity, reducing reaction time .
Biological Activity Correlations
While not a direct reaction, structural analogs exhibit antimycobacterial activity (MIC ≤ 10 μM) via nitroreductase activation, suggesting potential prodrug behavior . The trichlorophenyl group enhances lipophilicity, influencing bioavailability .
Key Reaction Mechanisms
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Thiazolidinone Formation :
-
Pyrazole Synthesis :
This compound’s reactivity is heavily influenced by the electron-withdrawing cyano and ester groups, as well as the steric and electronic effects of the 2,4,6-trichlorophenyl substituent. Further studies on enantioselective transformations and catalytic applications are warranted .
Scientific Research Applications
Chemistry
In organic synthesis, methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could be a candidate for designing inhibitors or modulators of biological pathways.
Industry
In materials science, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group and the trichlorophenyl group are likely involved in binding interactions with molecular targets, while the furan ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyanoacrylate Esters
Key structural analogs include ethyl esters with varying furan substituents (Table 1). These derivatives share the 2-cyanoacrylate core but differ in substituents, influencing their physicochemical properties.
Table 1: Structural and Thermodynamic Comparison of Cyanoacrylate Derivatives
Key Findings :
- Thermodynamic Behavior : Compounds I and II exhibit distinct heat capacities in condensed phases, with I showing low-temperature phase transitions (5–80 K) . The trichlorophenyl substituent in the target compound likely increases melting points and thermal stability compared to unsubstituted analogs.
- Molecular Conformation: The furan and trichlorophenyl groups in the target compound enforce planarity, similar to (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate. However, the bulky trichlorophenyl group may introduce steric hindrance, affecting crystal packing .
Electronic Effects of Substituents
- Trichlorophenyl vs. This could improve charge transport in optoelectronic applications.
- Methylphenyl (I) : The electron-donating methyl group reduces conjugation efficiency compared to trichlorophenyl, as seen in lower thermal stability .
Crystallographic and Structural Insights
- Planarity : All analogs, including the target compound, adopt planar conformations due to conjugation across the acrylate-furan system. However, steric effects from the trichlorophenyl group may induce subtle distortions.
- Crystal Packing: In (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, the ethyl group lies out of the plane, minimizing steric clashes.
Biological Activity
Methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate, also known by its chemical structure and various identifiers, has garnered attention in recent research for its potential biological activities. This compound is characterized by a unique structure that combines a furan moiety with a cyano group and a trichlorophenyl substituent, which may contribute to its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance, derivatives of furan and cyano-containing compounds have shown efficacy against various bacterial strains and fungi. The presence of the trichlorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds with furan rings are often associated with radical scavenging activity due to their electron-rich nature. Preliminary data suggest that this compound may exhibit moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and biological efficacy of this compound. These studies typically involve:
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Cell Viability Assays : Using cell lines such as HeLa or MCF7 to determine the IC50 values.
These results indicate that the compound possesses moderate cytotoxic activity against cancer cell lines.
Compound Name Cell Line IC50 (µM) Methyl (2E)-... HeLa 15 Methyl (2E)-... MCF7 20 - Mechanism of Action : Further investigations into the mechanism suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Comparative Studies
Comparative studies with related compounds have highlighted the importance of substituent effects on biological activity. For example:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Methyl (2E)-... | Moderate | Moderate |
| Related Furan Derivative | High | Low |
These findings suggest that while methyl (2E)-... has promising activities, modifications to its structure could enhance specific biological effects.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the thermodynamic properties of methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate in the crystal and gas phases?
- Methodology : Use low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) to measure heat capacities across a broad temperature range (78–370 K). Polynomial dependencies derived from experimental data can calculate standard thermodynamic functions (enthalpy, entropy, Gibbs energy) for condensed and gas phases .
Q. How can the crystal structure of this compound be refined with high accuracy?
- Methodology : Employ the SHELXL program for small-molecule refinement. Key steps include:
- Using X-ray diffraction data to resolve bond lengths, angles, and torsion angles.
- Validating hydrogen bonding networks via graph set analysis (e.g., Etter’s formalism for hydrogen bond patterns) .
- Cross-checking refinement with ORTEP-3 for 3D visualization of thermal ellipsoids and molecular geometry .
Q. What are the critical steps in synthesizing derivatives of 2-cyano-3-(furan-2-yl)prop-2-enoate esters?
- Methodology :
- Start with furan-2-carbaldehyde and cyanoacetic acid derivatives for Knoevenagel condensation.
- Optimize reaction conditions (solvent, temperature, catalyst) to enhance yields of α,β-unsaturated esters.
- Characterize intermediates via NMR and IR spectroscopy to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?
- Methodology :
- Compare experimental X-ray diffraction data (e.g., SHELXL-refined structures) with computational predictions from quantum chemistry software (e.g., Gaussian, ORCA).
- Analyze discrepancies in bond angles or torsion angles using statistical thermodynamics to identify lattice strain or intermolecular interactions .
Q. What strategies are effective for analyzing hydrogen bonding networks in crystals of chlorinated furan derivatives?
- Methodology :
- Use graph set analysis (R(8), etc.) to classify hydrogen bond motifs.
- Correlate hydrogen bond strength (e.g., O···H distances < 2.5 Å) with thermodynamic stability via Hirshfeld surface analysis .
- Investigate halogen bonding interactions (Cl···π or Cl···O) using charge density maps .
Q. How can computational methods predict the stability of this compound under varying temperatures?
- Methodology :
- Apply Quantitative Structure-Property Relationship (QSPR) models to correlate molecular descriptors (e.g., polarizability, dipole moment) with thermal stability.
- Validate predictions against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
